2,3-Dehydrokievitone

Overview

Description

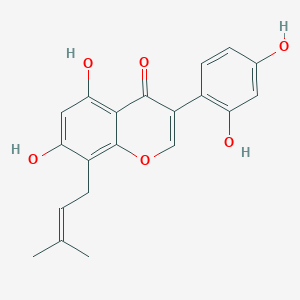

2,3-Dehydrokievitone is a naturally occurring isoflavonoid compound extracted from the roots of Erythrina sacleuxii. It has garnered significant attention due to its potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound is known for its ability to inhibit the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus, without affecting bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydrokievitone involves several steps, starting with the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol. This reaction yields 8-(3-hydroxy-3-methylbutynyl)isoflavone. Subsequent dehydration of the benzoate obtained from this intermediate in two steps produces a mixture of 8-prenylisoflavone and its regioisomer. Treatment of this mixture with aqueous mercury(II) nitrate allows the isolation of 8-prenylisoflavone, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydrokievitone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)

One of the most significant applications of 2,3-DHKV is its role as an antivirulence agent against MRSA. Studies have demonstrated that 2,3-DHKV effectively inhibits the activity of alpha-hemolysin (Hla), a toxin produced by Staphylococcus aureus that contributes to its pathogenicity. This inhibition occurs without affecting bacterial growth, making it a promising candidate for therapeutic strategies aimed at reducing virulence rather than killing bacteria outright. This approach minimizes the evolutionary pressure that typically leads to antibiotic resistance .

- Mechanism of Action : 2,3-DHKV reduces Hla expression at both the mRNA and protein levels and decreases the transcription levels of accessory gene regulator A (agrA), which is crucial for the regulation of virulence factors in S. aureus. In vitro studies showed a dose-dependent decrease in hemolysin expression, and in vivo studies indicated that treatment with 2,3-DHKV prolonged survival in a mouse model of MRSA-induced pneumonia while reducing bacterial load in the lungs .

Anticancer Properties

Cytotoxic Effects on Cancer Cells

Beyond its antimicrobial properties, 2,3-DHKV has demonstrated cytotoxic effects against various cancer cell lines, including prostate, cervical, and ovarian adenocarcinoma cells. The compound induces apoptosis in these cancer cells, suggesting potential applications in cancer therapy .

- Research Findings : In studies examining cell viability through assays such as MTT, 2,3-DHKV exhibited significant cytotoxicity against cancer cells while sparing normal cells. This selectivity is advantageous for developing targeted cancer treatments that minimize damage to healthy tissues .

Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Antimicrobial | Inhibition of MRSA virulence | Reduces alpha-hemolysin expression without killing bacteria |

| Anticancer | Cytotoxicity against cancer cell lines | Induces apoptosis in prostate, cervical, and ovarian adenocarcinoma cells |

Case Studies

- MRSA Infection Model : A study utilized a mouse model to evaluate the effectiveness of 2,3-DHKV against MRSA-induced pneumonia. Results showed that treatment reduced lung damage and prolonged survival rates compared to untreated controls .

- Cancer Cell Line Studies : Various research efforts have documented the effects of 2,3-DHKV on different cancer cell lines through MTT assays and other viability tests. These studies consistently report significant reductions in cell viability at specific concentrations of 2,3-DHKV .

Mechanism of Action

2,3-Dehydrokievitone exerts its effects by inhibiting the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus. This inhibition occurs through indirect binding to the toxin, which prevents its oligomerization and subsequent pore formation in host cell membranes. The compound also suppresses the expression of alpha-hemolysin at the mRNA and protein levels, further reducing its activity .

Comparison with Similar Compounds

Kievitone: Another isoflavonoid with similar antimicrobial properties.

Genistein: A well-known isoflavonoid with various biological activities, including antimicrobial and anticancer properties.

Daidzein: An isoflavonoid with estrogenic activity and potential health benefits.

Uniqueness: 2,3-Dehydrokievitone is unique due to its specific ability to inhibit alpha-hemolysin without affecting bacterial growth, making it a promising candidate for developing antivirulence therapies. Unlike other isoflavonoids, its mechanism of action involves indirect binding to the toxin, which reduces the likelihood of developing bacterial resistance .

Biological Activity

2,3-Dehydrokievitone (2,3-DHKV) is a natural isoflavonoid compound primarily extracted from the roots of yellow lupin (Lupinus luteus) and other plants such as Phaseolus lunatus. This compound has garnered attention for its diverse biological activities, particularly its potential as an antivirulence agent against methicillin-resistant Staphylococcus aureus (MRSA). This article aims to provide a comprehensive overview of the biological activity of 2,3-DHKV, including its mechanisms of action, effects on various cell types, and relevant case studies.

Research indicates that 2,3-DHKV functions primarily as an inhibitor of alpha-hemolysin (Hla), a key virulence factor of MRSA. Hla plays a significant role in the pathogenicity of Staphylococcus aureus by promoting cell lysis and immune evasion. The inhibition of Hla by 2,3-DHKV does not kill the bacteria directly but significantly reduces their virulence without exerting selective pressure that could lead to antibiotic resistance .

Key Findings:

- Inhibition of Hla Activity : 2,3-DHKV was shown to decrease hemolysin expression in a dose-dependent manner. It effectively suppressed Hla expression at both mRNA and protein levels .

- Cellular Effects : In vitro studies demonstrated that 2,3-DHKV reduced lactate dehydrogenase (LDH) release from A549 cells exposed to MRSA, indicating reduced cellular damage .

- In Vivo Efficacy : In a mouse model of MRSA-induced pneumonia, treatment with 2,3-DHKV led to prolonged survival and decreased bacterial load in the lungs .

Biological Activities

This compound exhibits several biological activities beyond its antimicrobial properties:

Anticancer Activity

Studies have reported that 2,3-DHKV possesses cytotoxic effects against various cancer cell lines, including prostate, cervical, and ovarian adenocarcinoma cells. It induces apoptosis in these cells through mechanisms that remain to be fully elucidated .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological activity of 2,3-DHKV:

- Study on MRSA Inhibition :

- Cytotoxicity Assessment :

Data Summary

The following table summarizes key experimental findings regarding the biological activity of this compound:

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSADRZXTYPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225121 | |

| Record name | 2,3-Dehydrokievitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74161-25-4 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dehydrokievitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dehydrokievitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DEHYDROKIEVITONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.